molecular formula C7H8BrNO2 B7886519 3-Bromo-5-ethoxypyridine 1-oxide CAS No. 17117-18-9

3-Bromo-5-ethoxypyridine 1-oxide

Cat. No.: B7886519
CAS No.: 17117-18-9
M. Wt: 218.05 g/mol
InChI Key: SVENESZQBNKFPP-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxypyridine 1-oxide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxypyridine 1-oxide typically involves the bromination of 5-ethoxypyridine followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The oxidation step can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxypyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield 3-amino-5-ethoxypyridine 1-oxide, while a Suzuki-Miyaura coupling could produce a biaryl derivative.

Scientific Research Applications

3-Bromo-5-ethoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxypyridine 1-oxide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methoxypyridine 1-oxide
  • 3-Bromo-5-chloropyridine 1-oxide
  • 3-Bromo-5-fluoropyridine 1-oxide

Uniqueness

3-Bromo-5-ethoxypyridine 1-oxide is unique due to its specific ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-ethoxy-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7-3-6(8)4-9(10)5-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVENESZQBNKFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C[N+](=C1)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17117-18-9
Record name Pyridine, 3-bromo-5-ethoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17117-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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